(3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
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Overview
Description
The compound (3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The InChI code for a similar compound,(3-(1H-Pyrazol-1-yl)phenyl)methanol
, is 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2
. This provides a basic understanding of the molecular structure of the compound. Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound,(3-(1H-Pyrazol-1-yl)phenyl)methanol
, include a molecular weight of 174.2 and a storage temperature of 2-8°C in a sealed, dry environment .
Scientific Research Applications
Antibacterial and Antifungal Properties
Compounds similar to (3-(1H-pyrazol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone have demonstrated notable antibacterial and antifungal activities. Specifically, pyrazole and isoxazole derivatives exhibit good antibacterial and antifungal efficacy against a range of microorganisms including S. aureus, E. coli, and C. albicans (Sanjeeva et al., 2022).
Anticancer and Antiviral Activities
This class of compounds has shown potential in anticancer and antiviral therapies. For example, certain pyrazoline derivatives are active against cancer cell lines like MCF7, MDA-MB-231, and HL60 (Inceler et al., 2013). Moreover, derivatives of this chemical structure have exhibited promising in vitro activity against coronaviruses and shown antitumoral properties by inhibiting tubulin polymerization (Jilloju et al., 2021).
Enzyme Inhibitory Activity
These compounds also serve as enzyme inhibitors, with demonstrated activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Specific derivatives have shown significant inhibitory effects, suggesting potential therapeutic applications (Cetin et al., 2021).
Molecular Interaction Studies
The molecular interactions of these compounds with biological targets are also a focus of research. For instance, the interaction of analogous compounds with cannabinoid receptors has been studied, providing insights into their binding mechanisms and potential as receptor antagonists or inverse agonists (Shim et al., 2002).
Synthesis and Characterization
Significant research has been directed toward the synthesis and characterization of these compounds, with studies detailing their structural and spectral properties. Such research is fundamental to understanding their pharmacological potential and further application in drug design and development (Lv et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target tubulin, a protein that is crucial for cell division . This suggests that the compound may also target tubulin or similar proteins involved in cell division and growth.
Mode of Action
The compound’s mode of action is believed to involve the inhibition of tubulin polymerization . Tubulin polymerization is a critical process in cell division, and its inhibition can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the inhibition of tubulin polymerization can disrupt the mitotic spindle formation, leading to cell cycle arrest at the G2/M phase . This can trigger apoptosis, leading to the death of the affected cells .
Pharmacokinetics
Similar compounds have been found to have high solubility in saline at ph 7 , suggesting good bioavailability.
Result of Action
The compound’s action results in the inhibition of cell division and the induction of apoptosis in affected cells . This can lead to a reduction in the growth and proliferation of these cells, which can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH of the environment . Additionally, the presence of other substances, such as proteins or other drugs, can also influence the compound’s action by interacting with the compound or its targets.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(18-6-3-7-19(15-18)28-10-4-9-23-28)27-13-11-26(12-14-27)21-16-17-5-1-2-8-20(17)24-25-21/h3-4,6-7,9-10,15-16H,1-2,5,8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMRZJZRUXMJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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